2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid
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Overview
Description
Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- is a complex organic compound characterized by the presence of trifluoromethyl groups and a terphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions, such as the use of radical initiators and controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of specialized catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The presence of trifluoromethyl groups allows for substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and terphenyl structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Bis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2,2,2-Trifluoroethyl acetate
Uniqueness
Compared to similar compounds, acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- stands out due to its specific combination of trifluoromethyl groups and terphenyl structure. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H22F6O4 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C30H22F6O4/c1-18-12-26(10-11-27(18)40-17-28(37)38)39-16-19-13-22(20-2-6-24(7-3-20)29(31,32)33)15-23(14-19)21-4-8-25(9-5-21)30(34,35)36/h2-15H,16-17H2,1H3,(H,37,38) |
InChI Key |
ZKICTBITKAPJOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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